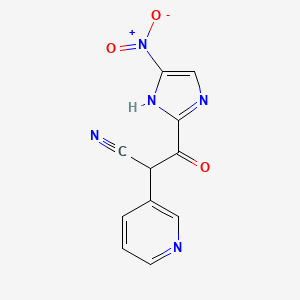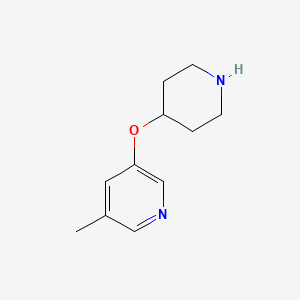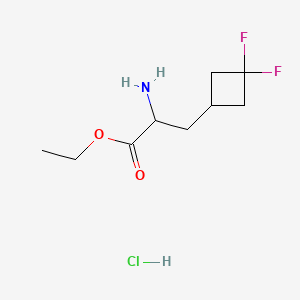![molecular formula C8H13N5O2 B13586006 2-[(3-amino-1h-pyrazol-5-yl)formamido]-N,N-dimethylacetamide](/img/structure/B13586006.png)
2-[(3-amino-1h-pyrazol-5-yl)formamido]-N,N-dimethylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3-amino-1H-pyrazol-5-yl)formamido]-N,N-dimethylacetamide is a compound that belongs to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry. This compound is characterized by the presence of a pyrazole ring, an amino group, and a formamido group, making it a valuable scaffold for the development of various heterocyclic systems .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-amino-1H-pyrazol-5-yl)formamido]-N,N-dimethylacetamide typically involves the reaction of 3-amino-1H-pyrazole with N,N-dimethylacetamide in the presence of a formylating agent. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like triethylamine or pyridine .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[(3-amino-1H-pyrazol-5-yl)formamido]-N,N-dimethylacetamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The formamido group can be reduced to an amine.
Substitution: The pyrazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include nitro derivatives, amines, and substituted pyrazoles, which can be further utilized in the synthesis of more complex heterocyclic compounds .
Scientific Research Applications
2-[(3-amino-1H-pyrazol-5-yl)formamido]-N,N-dimethylacetamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of various heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Industry: It is utilized in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 2-[(3-amino-1H-pyrazol-5-yl)formamido]-N,N-dimethylacetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved in various physiological processes .
Comparison with Similar Compounds
Similar Compounds
3-amino-1H-pyrazole: A precursor in the synthesis of various pyrazole derivatives.
N,N-dimethylacetamide: A solvent and reagent used in organic synthesis.
5-amino-1H-pyrazole: Another pyrazole derivative with similar reactivity.
Uniqueness
2-[(3-amino-1H-pyrazol-5-yl)formamido]-N,N-dimethylacetamide is unique due to its combination of functional groups, which allows for diverse chemical reactivity and a wide range of applications in different fields. Its ability to undergo multiple types of reactions and form various derivatives makes it a valuable compound in both academic and industrial research .
Properties
Molecular Formula |
C8H13N5O2 |
|---|---|
Molecular Weight |
211.22 g/mol |
IUPAC Name |
3-amino-N-[2-(dimethylamino)-2-oxoethyl]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C8H13N5O2/c1-13(2)7(14)4-10-8(15)5-3-6(9)12-11-5/h3H,4H2,1-2H3,(H,10,15)(H3,9,11,12) |
InChI Key |
QHKREHHCIQLQPN-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)CNC(=O)C1=CC(=NN1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![(2S)-2-amino-2-[3-chloro-4-(trifluoromethyl)phenyl]ethanol](/img/structure/B13585961.png)
![1-tert-butyl-3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]-1H-pyrazole-4-carboxylicacid](/img/structure/B13585964.png)
![tert-butyl N-[(1S,2R)-2-hydroxy-1,2-diphenylethyl]carbamate](/img/structure/B13585971.png)


